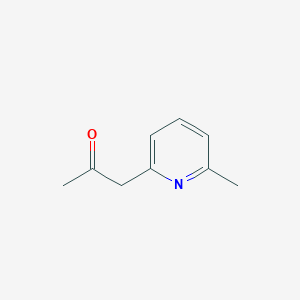

1-(6-methylpyridin-2-yl)propan-2-one

概要

説明

1-(6-methylpyridin-2-yl)propan-2-one is an organic compound with the molecular formula C9H11NO It is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and an acetone moiety at the 1st position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(6-methylpyridin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,6-lutidine with N,N-dimethylacetamide . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory methods to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 1-(6-methylpyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl group and the acetone moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

科学的研究の応用

1-(6-methylpyridin-2-yl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

Industry: It may serve as a precursor for the production of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 1-(6-methylpyridin-2-yl)propan-2-one involves its interaction with specific molecular targets. The acetone moiety can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyridine ring can participate in π-π interactions, affecting molecular recognition and binding.

類似化合物との比較

- 1-(3-Methyl-2-pyridinyl)acetone

- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone

- 2-(1-((6-Methylpyridin-2-yl)methyl)-3-oxopiperazin-2-yl)acetic acid

Uniqueness: 1-(6-methylpyridin-2-yl)propan-2-one is unique due to the specific positioning of the methyl group and the acetone moiety, which confer distinct chemical properties and reactivity compared to its analogs .

生物活性

1-(6-Methylpyridin-2-yl)propan-2-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the chemical formula C₉H₁₁N₁O, features a methyl group at the 6-position of the pyridine ring and a propan-2-one moiety. Its potential applications span various therapeutic areas, particularly in neurology and oncology.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Methyl Substitution : A methyl group at the 6-position enhances its reactivity and biological interactions.

- Propan-2-one Moiety : This ketone functional group contributes to its chemical properties.

Biological Activity Overview

Research has indicated that derivatives of this compound exhibit significant biological activity, particularly as positive allosteric modulators of NMDA receptors. These receptors are critical for cognitive functions and synaptic plasticity, suggesting potential therapeutic implications for conditions such as schizophrenia and depression .

- NMDA Receptor Modulation : The compound enhances NMDA receptor activity, which may improve cognitive functions and has implications for treating neurodegenerative disorders.

- Antiproliferative Effects : Various studies have reported its antiproliferative activity against cancer cell lines, indicating its potential as an anticancer agent.

Antiproliferative Activity

A study focusing on the antiproliferative effects of pyridine derivatives, including this compound, revealed notable findings:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | HeLa | 12 |

| Derivative A | MDA-MB-231 | 0.075 |

| Derivative B | HepG2 | 0.021 |

These results demonstrate that modifications to the pyridine structure can significantly enhance antiproliferative activity against various cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. The presence of functional groups such as -OH and -OCH₃ has been shown to improve antiproliferative activity, with lower IC₅₀ values indicating higher potency against cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(Pyridin-2-yl)propan-2-one | 0.89 | Lacks methyl group at position six |

| 1-(2-Methylpyridin-3-yl)ethanone | 0.85 | Different methyl substitution position |

| 5H-Cyclopenta[b]pyridin-7(6H)-one | 0.84 | Contains a cyclopentane ring |

The specific methyl substitution on the pyridine ring in this compound influences its biological activity and chemical reactivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(6-methylpyridin-2-yl)propan-2-one, and how can purity be ensured?

- The compound is typically synthesized via condensation of 6-methylpyridine-2-carboxaldehyde with acetone under basic conditions (e.g., NaOH) and reflux. Purification involves distillation or recrystallization to achieve >95% purity. Analytical techniques like HPLC or GC-MS validate purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR (¹H/¹³C) identifies methyl, carbonyl, and pyridyl protons (e.g., pyridyl H resonances at δ 7.2–8.5 ppm). Mass spectrometry confirms molecular weight (C₉H₁₁NO, MW 149.19 g/mol). IR detects the carbonyl stretch (~1700 cm⁻¹) .

Q. How are key physical properties (e.g., solubility, melting point) determined experimentally?

- Solubility is tested in solvents (water, ethanol, DMSO) via gravimetric analysis. Melting points are measured using a capillary apparatus (e.g., ~80–85°C). Boiling points are determined via distillation under reduced pressure .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) in a fume hood. Store in airtight containers at 2–8°C. Dispose via hazardous waste protocols. Refer to SDS for toxicity data (e.g., LD50 in rodents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Catalyst screening : Test alternatives to NaOH (e.g., K₂CO₃ or organocatalysts). Flow chemistry : Continuous reactors enhance mixing and heat transfer. DoE (Design of Experiments) models variables (temperature, molar ratios) for maximal yield .

Q. What strategies resolve crystallographic challenges (e.g., twinned data) for structural determination?

- Use SHELXL for high-resolution refinement. For twinned data, apply twin law matrices (e.g., two-domain pseudo-merohedral twinning). Pair with PLATON for validation .

Q. How to address contradictions in reported biological activity (e.g., enzyme inhibition vs. no effect)?

- Replicate assays under standardized conditions (pH, temperature). Verify compound stability via LC-MS. Test metabolite interference using liver microsomes. Compare with structural analogs (e.g., 5-methyl isomer) .

Q. What computational approaches predict ligand-receptor interactions for this compound?

- Perform molecular docking (AutoDock Vina, Glide) against target enzymes (e.g., kinases). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. Use QSAR models to correlate substituent effects with activity .

Q. How do substituent variations (e.g., halogenation) impact biological activity?

- Synthesize analogs (e.g., 6-chloro or 6-fluoro derivatives). Test via enzyme inhibition assays (IC50 comparisons). Analyze electronic effects via DFT calculations (HOMO-LUMO gaps, charge distribution) .

Q. What role does solvent polarity play in reaction kinetics or photodegradation?

- Conduct kinetic studies in aprotic (acetonitrile) vs. protic (ethanol) solvents. Monitor degradation via UV-Vis spectroscopy under light exposure. Correlate with Kamlet-Taft solvent parameters .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 149.19 g/mol | |

| Melting Point | 80–85°C (capillary method) | |

| Solubility in DMSO | 50 mg/mL (gravimetric) |

Table 2: Common Synthetic Routes

| Method | Conditions | Yield (%) |

|---|---|---|

| Aldehyde + Acetone | NaOH, reflux, 6 h | 65–70 |

| Grignard Addition | 6-Methylpyridyl MgBr + Acetone | 50–55 |

特性

IUPAC Name |

1-(6-methylpyridin-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJVNUQJPHXFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341273 | |

| Record name | 1-(6-Methyl-2-pyridinyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65702-08-1 | |

| Record name | 1-(6-Methyl-2-pyridinyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65702-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。